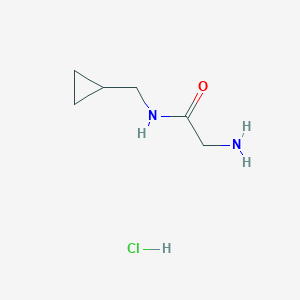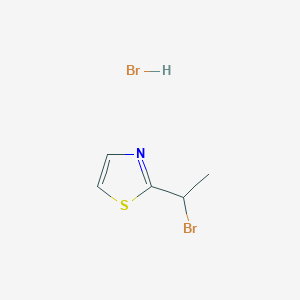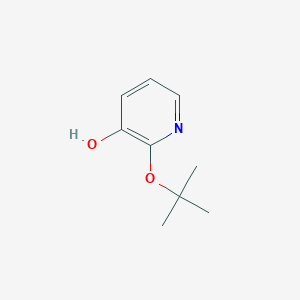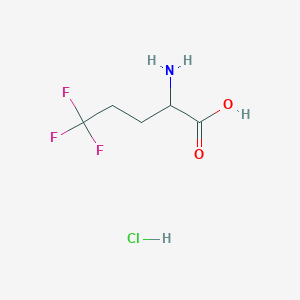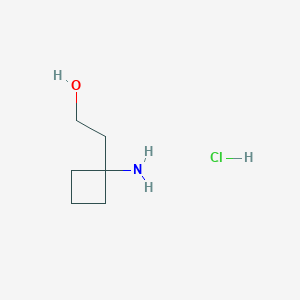
2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride
Overview
Description
2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride, also known as Aminocyclobutanol hydrochloride (ACBH), is an organic compound that is used in a variety of scientific research applications. It is a cyclic amine derivative of ethanol and is primarily used as a chiral building block for the synthesis of various compounds. ACBH is also used as an inhibitor of the enzyme monoamine oxidase (MAO) and has been studied for its potential to be used in a variety of medical treatments.
Scientific Research Applications
Synthesis and Chemical Characterization
Recent research has focused on the synthesis, identification, and characterization of various chemical compounds related to "2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride". For instance, Power et al. (2015) described the test purchase, identification, and synthesis of bk-2C-B, a substance that may have psychoactive effects, suggesting its potential use in pharmacological studies. This research emphasizes the importance of analytical techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry in confirming the identity of chemical compounds (Power et al., 2015).
Karavaizoglu and Salamci (2020) developed an efficient synthesis route for chloro-aminocyclooctanediol and aminocyclooctanetriol, demonstrating the versatility of cycloalkanes in synthesizing complex molecular structures (Karavaizoglu & Salamci, 2020).
Antimicrobial and Biocidal Applications
Wanjari (2020) explored the antimicrobial activity of heterocyclic compounds, highlighting the utility of these substances in pharmaceutical and medicinal research. The study underscores the potential biomedical applications of compounds synthesized from basic chemical structures like "2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride" (Wanjari, 2020).
Feiertag et al. (2003) investigated the structural characterization of biocidal oligoguanidines, offering insights into the design of new compounds with significant biocidal activities. This research contributes to the development of novel antimicrobial agents with potential for broad application in healthcare and industry (Feiertag et al., 2003).
Antioxidant Activity
Asha et al. (2009) synthesized novel derivatives of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate to evaluate their antioxidant activity. Their findings suggest that some of these compounds exhibit promising antioxidant properties, indicating potential applications in the prevention of oxidative stress-related diseases (Asha et al., 2009).
properties
IUPAC Name |
2-(1-aminocyclobutyl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-6(4-5-8)2-1-3-6;/h8H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORWYISVFTZNAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride | |
CAS RN |
1375473-21-4 | |
| Record name | 2-(1-aminocyclobutyl)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



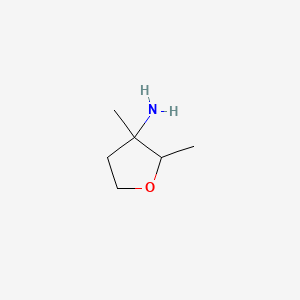
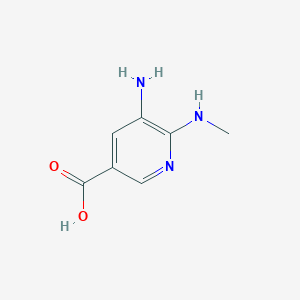
amine](/img/structure/B1377493.png)
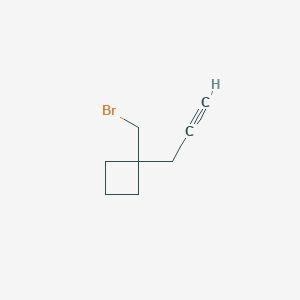
![tert-butyl N-{1-[(4-fluorophenyl)carbamoyl]-2-hydroxyethyl}carbamate](/img/structure/B1377495.png)
![tert-butyl N-(2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)carbamate](/img/structure/B1377496.png)
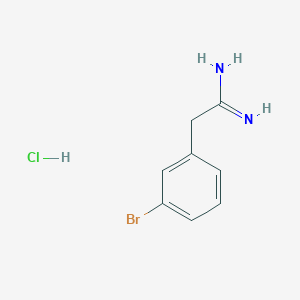
![3-(Benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1377498.png)
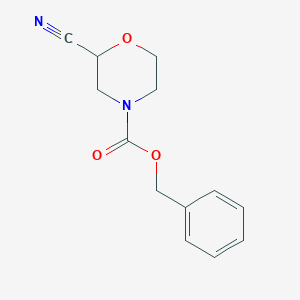
![4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1377505.png)
